1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-3-(7-chloro-2,3-dimethyl-1H-indol-1-yl)propan-2-ol
Description
This compound is a hybrid molecule featuring a pyrazole and indole moiety linked by a propan-2-ol chain. The pyrazole ring is substituted with bromo and methyl groups at positions 4, 3, and 5, while the indole ring contains chloro and methyl substituents at positions 7, 2, and 2.
Properties
IUPAC Name |
1-(4-bromo-3,5-dimethylpyrazol-1-yl)-3-(7-chloro-2,3-dimethylindol-1-yl)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrClN3O/c1-10-12(3)22(18-15(10)6-5-7-16(18)20)8-14(24)9-23-13(4)17(19)11(2)21-23/h5-7,14,24H,8-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRIUSDFCVHWIPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C=CC=C2Cl)CC(CN3C(=C(C(=N3)C)Br)C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-3-(7-chloro-2,3-dimethyl-1H-indol-1-yl)propan-2-ol is a complex organic molecule with potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazole ring and an indole moiety, which are known for their diverse biological activities. The presence of bromo and chloro substituents enhances its reactivity and potential for interaction with biological targets.
Molecular Formula
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It is hypothesized that the pyrazole and indole components facilitate binding to various receptors and enzymes, modulating their activity.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Anticancer Activity : Many pyrazole derivatives have shown promise in inhibiting cancer cell proliferation.
- Anti-inflammatory Properties : Compounds containing indole rings often display anti-inflammatory effects.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in disease pathways.
Anticancer Potential
In a study assessing the anticancer properties of related compounds, it was found that derivatives similar to the target compound exhibited significant inhibition of cell growth in leukemia and breast cancer cell lines. For instance, compounds with structural similarities achieved IC50 values in the low nanomolar range against these cancer types .
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| CF53 | MOLM-13 | 10.3 |
| CF53 | MDA-MB-231 | 55.1 |
This suggests that the target compound may also possess similar anticancer properties.
Enzyme Interaction Studies
Research has shown that pyrazole derivatives can inhibit specific enzymes involved in inflammatory pathways. For example, a related study demonstrated that a pyrazole compound inhibited cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response . This supports the potential for the target compound to exhibit anti-inflammatory effects.
Pharmacokinetic Properties
Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential. Preliminary studies suggest that similar compounds have favorable absorption, distribution, metabolism, and excretion (ADME) characteristics:
- Solubility : Generally good aqueous solubility.
- Plasma Protein Binding : High human plasma protein binding rates.
- Metabolic Stability : Moderate stability in liver microsomes indicates potential for effective systemic circulation.
Comparison with Similar Compounds
Table 1: Structural and Physical Comparison
Substituent Effects on Physicochemical Properties
- Halogen Substituents: The bromo and chloro groups in the target compound likely increase molecular weight and lipophilicity compared to non-halogenated analogs (e.g., Compound 18 in , which has a methoxy group). This could enhance membrane permeability but reduce aqueous solubility .
- Methyl Groups : The 3,5-dimethylpyrazole and 2,3-dimethylindole substituents may sterically hinder enzymatic degradation, improving metabolic stability relative to unmethylated analogs .
Spectroscopic and Analytical Data
- IR/NMR Trends: The target compound’s IR spectrum would likely show OH stretches (~3300 cm⁻¹) from the propanol linker, distinct from the sulfonamide-associated peaks (1160–1370 cm⁻¹) in Compounds 16–18 .
- Mass Spectrometry: If synthesized, the target compound’s molecular ion ([M+H]⁺) would approximate m/z 500–520, differing from the pyrazolone derivatives in (m/z 301–305) due to its larger indole-propanol framework .
Key Differentiators and Implications
Bioactivity Potential: Unlike sulfonamide-containing analogs (), the target compound’s propanol linker may favor different target interactions (e.g., kinase inhibition vs. cyclooxygenase binding).
Solubility vs. Permeability : The bromo/chloro substituents likely reduce solubility compared to methoxy or morpholine derivatives (), necessitating formulation adjustments for drug development .
Synthetic Scalability : Higher yields reported for dihydro-pyrazoline derivatives () suggest that saturation of the pyrazole ring could improve synthetic efficiency for future analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
